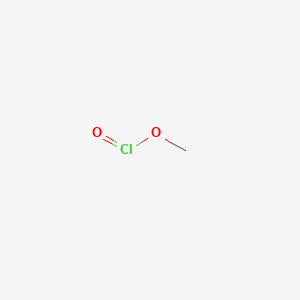![molecular formula C14H25NO4 B14358016 Diethyl[(dipropan-2-ylamino)methylidene]propanedioate CAS No. 92329-85-6](/img/structure/B14358016.png)
Diethyl[(dipropan-2-ylamino)methylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl[(dipropan-2-ylamino)methylidene]propanedioate is a chemical compound with the molecular formula C10H17NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a diethyl ester group and a dipropan-2-ylamino group attached to a propanedioate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl[(dipropan-2-ylamino)methylidene]propanedioate typically involves the reaction of diethyl malonate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The compound is typically purified through techniques such as distillation or recrystallization to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl[(dipropan-2-ylamino)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Diethyl[(dipropan-2-ylamino)methylidene]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl[(dipropan-2-ylamino)methylidene]propanedioate involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of metabolic pathways, which are crucial for its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl[(dimethylamino)methylidene]propanedioate
- Diethyl[(pyrimidin-4-yl)amino]methylidene]propanedioate
Uniqueness
Diethyl[(dipropan-2-ylamino)methylidene]propanedioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
92329-85-6 |
|---|---|
Molekularformel |
C14H25NO4 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
diethyl 2-[[di(propan-2-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C14H25NO4/c1-7-18-13(16)12(14(17)19-8-2)9-15(10(3)4)11(5)6/h9-11H,7-8H2,1-6H3 |
InChI-Schlüssel |
XNCFKIOMPVXYNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CN(C(C)C)C(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




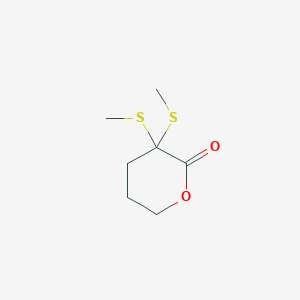
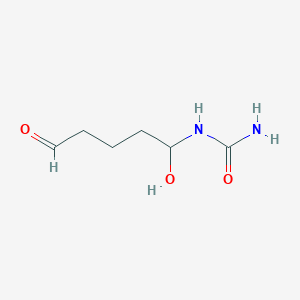
![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)
![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)
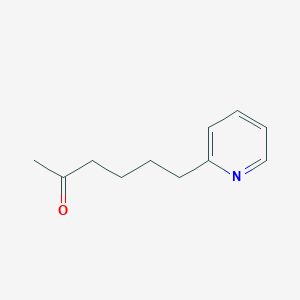
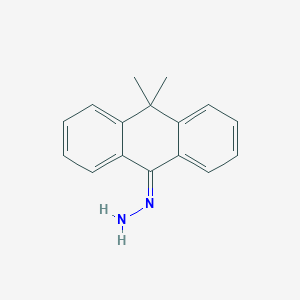
![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)

